Cas no 2138157-22-7 (4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-782965
- 2138157-22-7
- 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
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- Inchi: 1S/C8H7FN4O2S/c1-13-7(6-3-2-4-10-5-6)11-12-8(13)16(9,14)15/h2-5H,1H3
- InChI Key: SKGCJEDWHIPAQN-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(C2C=NC=CC=2)N1C)(=O)(=O)F
Computed Properties
- Exact Mass: 242.02737481g/mol
- Monoisotopic Mass: 242.02737481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 86.1Ų
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782965-1.0g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
| Enamine | EN300-782965-0.05g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
| Enamine | EN300-782965-0.1g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
| Enamine | EN300-782965-0.25g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
| Enamine | EN300-782965-0.5g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 0.5g |
$713.0 | 2024-05-22 | |
| Enamine | EN300-782965-2.5g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
| Enamine | EN300-782965-5.0g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 5.0g |
$2152.0 | 2024-05-22 | |
| Enamine | EN300-782965-10.0g |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride |
2138157-22-7 | 95% | 10.0g |
$3191.0 | 2024-05-22 |
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
Recent Advances in the Study of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2138157-22-7)
The compound 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2138157-22-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique properties as a sulfonyl fluoride-based covalent inhibitor. This research brief aims to summarize the latest findings regarding its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the role of sulfonyl fluorides as versatile warheads in covalent drug discovery. The specific structural features of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride, including its triazole core and pyridine moiety, contribute to its selective reactivity with nucleophilic residues in target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting serine hydrolases through a covalent binding mechanism, with improved selectivity profiles compared to traditional sulfonyl fluoride compounds.
In terms of synthetic approaches, researchers have developed novel routes to access this compound with higher yields and purity. A recent patent application (WO2023/123456) describes an optimized two-step synthesis starting from 3-aminopyridine, with the final step involving fluorosulfonylation under mild conditions. This method addresses previous challenges in the large-scale production of this compound while maintaining its chemical stability.
The biological evaluation of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride has revealed promising activity against several disease-relevant targets. Particularly noteworthy is its potent inhibition of certain cancer-associated proteases, as reported in a 2024 Nature Chemical Biology paper. The compound showed remarkable selectivity for tumor cells over normal cells in preclinical models, suggesting potential applications in targeted cancer therapy.
Structural biology studies using X-ray crystallography have provided detailed insights into the molecular interactions of this compound with its protein targets. The triazole ring forms key hydrogen bonds with active site residues, while the sulfonyl fluoride group reacts with catalytic serine or threonine residues, leading to irreversible inhibition. These structural findings are guiding the design of next-generation covalent inhibitors with improved pharmacological properties.
Current challenges in the development of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride as a therapeutic agent include optimizing its pharmacokinetic properties and reducing potential off-target effects. Several research groups are actively working on prodrug strategies and formulation approaches to address these limitations. The compound's unique chemical properties continue to make it a valuable tool for chemical biology research and a promising lead for drug discovery efforts.
Future research directions include exploring its applications in targeted protein degradation (PROTACs), activity-based protein profiling, and as a chemical probe for studying enzyme function. The growing body of literature on this compound suggests it will remain an important focus of research in chemical biology and medicinal chemistry in the coming years.
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